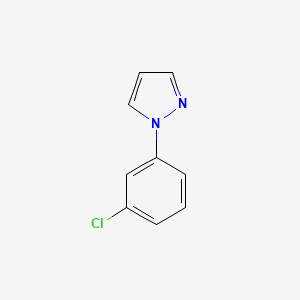1-(3-Chlorophenyl)pyrazole
CAS No.: 57211-65-1
Cat. No.: VC7918533
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 57211-65-1 |
|---|---|
| Molecular Formula | C9H7ClN2 |
| Molecular Weight | 178.62 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)pyrazole |
| Standard InChI | InChI=1S/C9H7ClN2/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H |
| Standard InChI Key | UKTWBTORFIIARB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)N2C=CC=N2 |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)N2C=CC=N2 |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
1-(3-Chlorophenyl)pyrazole consists of a five-membered pyrazole ring (C₃H₃N₂) fused to a 3-chlorophenyl group. The chlorine atom at the meta position of the benzene ring influences the compound’s electronic properties, enhancing its reactivity in substitution reactions. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇ClN₂ |
| Molecular Weight | 178.62 g/mol |
| Physical State | Liquid |
| Appearance | Yellow to pale yellow oil |
| Storage Conditions | 20–22°C in a sealed container |
The compound’s liquid state at room temperature suggests relatively weak intermolecular forces, consistent with its non-polar aromatic structure .
Spectroscopic and Analytical Data
While detailed spectroscopic data (e.g., NMR, IR) for 1-(3-Chlorophenyl)pyrazole is limited in publicly available literature, analogous pyrazole derivatives exhibit characteristic absorption bands in IR spectra corresponding to C-N stretching (~1,550 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra of similar compounds typically show aromatic proton resonances in the δ 6.7–7.9 ppm range and carbon signals for the pyrazole ring between δ 140–160 ppm .
Synthesis and Manufacturing
Traditional Synthesis Methods
Conventional synthesis routes for pyrazole derivatives often involve cyclocondensation reactions. For 1-(3-Chlorophenyl)pyrazole, a standard approach includes:
-
Hydrazine Cyclization: Reacting 3-chlorophenylhydrazine with a 1,3-diketone precursor under acidic conditions.
-
Reflux Conditions: Heating the reaction mixture under reflux for several hours to facilitate ring closure .
These methods, while effective, suffer from long reaction times (6–12 hours) and moderate yields (60–75%) .
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a superior synthetic strategy, reducing reaction times from hours to minutes. A reported protocol involves:
-
Reactants: β-Diketone derivatives and 3-chlorophenylhydrazine hydrochloride.
-
Conditions: Irradiation at 600 W for 3 minutes in a household microwave oven.
-
Yield: 86% with a melting point of 214°C for the crystalline product .
This method enhances reaction efficiency by leveraging microwave-induced dipole polarization, which accelerates molecular collisions and energy transfer .
Comparative Analysis of Synthesis Methods
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–12 hours | 3 minutes |
| Yield | 60–75% | 86% |
| Energy Consumption | High | Low |
| Byproduct Formation | Moderate | Minimal |
Applications in Scientific Research
Pharmaceutical Intermediates
Pyrazole derivatives are pivotal in drug discovery due to their bioisosteric compatibility with imidazole and other heterocycles. Although direct studies on 1-(3-Chlorophenyl)pyrazole’s biological activity are scarce, structurally related compounds exhibit:
-
Anticancer Properties: Pyrazole analogs inhibit kinase enzymes (e.g., JAK2, EGFR) involved in tumor proliferation.
-
Antimicrobial Activity: Chlorinated pyrazoles demonstrate efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL.
Materials Science
The compound’s aromatic and electron-deficient structure makes it a candidate for:
-
Coordination Chemistry: As a ligand for transition metal complexes (e.g., Cu(II), Pd(II)) used in catalysis .
-
Polymer Additives: Enhancing thermal stability in polyurethanes and epoxy resins .
Future Research Directions
Biological Activity Profiling
Comprehensive in vitro and in vivo studies are needed to elucidate the compound’s pharmacological potential. Priority areas include:
-
Kinase Inhibition Assays: Screening against cancer-related protein kinases.
-
Antimicrobial Screening: Testing against multidrug-resistant bacterial strains.
Green Chemistry Applications
Exploring solvent-free microwave synthesis and biocatalytic routes could further optimize production sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume